(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 427.49 g/mol. This compound is characterized by its unique structural features, which include a pyrroloquinoxaline core, an amino group, and various aromatic substituents, making it a subject of interest for various research applications in drug development and biological studies.
The synthesis of (E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can involve several methods, primarily focusing on the construction of the pyrroloquinoxaline framework.
Technical details regarding reaction conditions (temperature, solvents, catalysts) and yields would typically be optimized based on laboratory protocols.
The molecular structure of (E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide showcases a complex arrangement of atoms:
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=NC=C4)N)C(=O)NCC5=CC=CS5
The chemical reactivity of (E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be explored through various reactions:
These reactions are essential in modifying the compound for enhanced biological activity or specificity.
The mechanism of action for (E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-yilmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is under investigation but may involve:
Data supporting these mechanisms would typically arise from pharmacological studies and molecular docking simulations.
The physical and chemical properties of (E)-2-amino-1-((pyridin–3–ylmethylene)amino)-N-(thiophen–2–ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline–3-carboxamide include:
Relevant data from analytical techniques such as NMR spectroscopy or mass spectrometry would be used to confirm these properties.
(E)-2-amino–1–((pyridin–3–ylmethylene)amino)–N–(thiophen–2–ylmethyl)–1H–pyrrolo[2,3-b]quinoxaline–3-carboxamide has potential applications in:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1